N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative featuring a 2,4-dimethoxyphenyl substituent and a 1H-pyrrol-1-yl group at the 5-position of the pyrazole ring. Its synthesis typically involves coupling reactions using activating agents such as EDCI/HOBt in DMF, as observed in analogous pyrazole-carboxamide derivatives .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20-17(21-8-4-5-9-21)13(11-18-20)16(22)19-14-7-6-12(23-2)10-15(14)24-3/h4-11H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAJHGJDQNDVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NC2=C(C=C(C=C2)OC)OC)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Substitution with Pyrrole: The pyrazole intermediate is then reacted with a pyrrole derivative under suitable conditions to introduce the pyrrole moiety.
Introduction of the Carboxamide Group:
Industrial Production Methods: Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This approach can significantly reduce reaction times and improve overall efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxidation of the pyrrole moiety can lead to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction of the carboxamide group results in the corresponding amine.
Substitution: Substitution reactions can yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.
Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspase pathways.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Pyrazole-Carboxamide Derivatives
Key Observations :
- Substituent Effects : The target compound’s 5-(pyrrol-1-yl) group distinguishes it from derivatives like 3a (5-Cl) and 3c (5-CN) , which exhibit higher molecular weights and varied polarities. The pyrrole moiety may enhance π-π stacking interactions in biological systems compared to halogens or nitriles.
- Synthetic Yield : Analogous compounds (e.g., 3a–3p ) show moderate yields (62–71%) , suggesting that the target compound’s synthesis may require optimized coupling conditions.
Key Observations :
- Activity Gaps : While the target compound’s biological data are unavailable, structurally related pyrazole-carboxamides demonstrate anticancer and kinase-inhibitory properties. The 5-(pyrrol-1-yl) group may confer unique binding interactions compared to isoxazole-based inhibitors (e.g., 28f ) .
- Functional Groups and Target Affinity : The absence of a halogen (e.g., Cl in 3a ) or fluorophenyl group (e.g., ) may reduce off-target interactions but could also limit potency against specific enzymes or receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
